Cas no 367-24-8 (4-Bromo-2-fluoroaniline)
4-Bromo-2-fluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-fluoroaniline
- Benzenamine, 4-bromo-2-fluoro-
- 4-BROMO-2-FLUORO-PHENYLAMINE
- 2-Fluoro-4-Bromoaniline
- Bromofluoroaniline4
- 2-FLUORO-4-BROMOANILINE 0.99 LIGHT YELLOW TRANSPARENT LIQUID OR SOLID
- 4-brom-2-fluoranilin
- Benzenamine,4-bromo-2-fluoro
- fluoro-4-bromoaniline
- 4-bromo-2-fluoro-aniline
- 4-bromo-2-fluorophenylamine
- 4-bromo-2-fluorobenzenamine
- 4-bromo-2-fluoro aniline
- F01397E
- zlchem 545
- PubChem1525
- 4-bromo-2fluoroaniline
- 4-bromo-2 fluoroaniline
- 4-bromo-6-fluoroaniline
- 4bromo -2-fluoroaniline
- 4-Brome-2-fluoroaniline
- 2-fluoro-4-bromo-aniline
- 2-fluoro-4 -bromoaniline
- 2-fluoro-4-bromo a
- 4-Bromo-2-fluoroaniline,97%
- B1314
- EN300-19932
- 4-Bromo-2-fluoroaniline, 98%
- DTXCID00112632
- 2-fluoro-4-bromo-phenylamine
- DB-023937
- EINECS 206-685-4
- Z104476130
- W-106594
- 2-fluoro-4-bromo aniline
- STL163903
- BCP21565
- (4-bromo-2-fluorophenyl)amine
- CS-W007557
- NS00041726
- F2190-0460
- AC-3654
- MFCD00010221
- AKOS000119545
- 367-24-8
- DTXSID90190141
- PS-8395
- SCHEMBL57179
-
- MDL: MFCD00010221
- Inchi: 1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
- InChI Key: GZRMNMGWNKSANY-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(=C(C=1[H])F)N([H])[H]
- BRN: 2081089
Computed Properties
- Exact Mass: 188.95900
- Monoisotopic Mass: 188.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.6196 (rough estimate)
- Melting Point: 40.0 to 42.0 deg-C
- Boiling Point: 122°C/25mmHg(lit.)
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - Refractive Index: 1.4710 (estimate)
- Stability/Shelf Life: Stable. Incompatible with acid chlorides, acid anhydrides, strong acids, strong oxidizing agents.
- PSA: 26.02000
- LogP: 2.75160
- Solubility: Not available
- Sensitiveness: Sensitive to air
4-Bromo-2-fluoroaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S36/37/39
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
4-Bromo-2-fluoroaniline Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 304220-10G |
4-Bromo-2-fluoroaniline |
367-24-8 | 10g |
¥270.01 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 304220-50G |
4-Bromo-2-fluoroaniline |
367-24-8 | 50g |
¥941.92 | 2023-12-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011418-100g |
4-Bromo-2-fluoroaniline |
367-24-8 | 98% | 100g |
¥109 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011418-25g |
4-Bromo-2-fluoroaniline |
367-24-8 | 98% | 25g |
¥32 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011418-5g |
4-Bromo-2-fluoroaniline |
367-24-8 | 98% | 5g |
¥28 | 2024-05-24 | |
| TRC | B961505-1g |
4-Bromo-2-fluoroaniline |
367-24-8 | 1g |
$ 50.00 | 2022-06-06 | ||
| TRC | B961505-5g |
4-Bromo-2-fluoroaniline |
367-24-8 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | B961505-10g |
4-Bromo-2-fluoroaniline |
367-24-8 | 10g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115549-500g |
4-Bromo-2-fluoroaniline |
367-24-8 | 98% | 500g |
¥569.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115549-5g |
4-Bromo-2-fluoroaniline |
367-24-8 | 98% | 5g |
¥30.90 | 2023-09-04 |
4-Bromo-2-fluoroaniline Suppliers
4-Bromo-2-fluoroaniline Related Literature
-
Lipeng Long,Jieyan Wang,Xin Li,ShunFeng Peng,Liang Qiao,Guotian Luo,Zhengwang Chen Org. Chem. Front. 2022 9 2412
Additional information on 4-Bromo-2-fluoroaniline
Introduction to 4-Bromo-2-fluoroaniline (CAS No. 367-24-8)
4-Bromo-2-fluoroaniline, with the chemical formula C₆H₅BrFN, is a significant compound in the field of pharmaceutical and agrochemical research. This aromatic amine derivative is characterized by the presence of both bromine and fluorine substituents on a benzene ring, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The compound's unique structural features contribute to its versatility in chemical reactions, enabling its use in the development of novel therapeutic agents.
The CAS number 367-24-8 is a unique identifier for this chemical substance, ensuring precise classification and recognition within scientific literature and industrial applications. The molecular structure of 4-Bromo-2-fluoroaniline consists of a benzene ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position, along with an amino group (-NH₂) at the 3-position. This arrangement imparts specific electronic and steric properties to the molecule, making it an attractive candidate for further functionalization.
In recent years, 4-Bromo-2-fluoroaniline has garnered attention due to its role in the synthesis of pharmaceutical intermediates. Its bromo and fluoro groups serve as reactive sites for various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and metal-catalyzed couplings. These reactions are pivotal in constructing complex molecular architectures that are essential for drug discovery and development.
One of the most compelling applications of 4-Bromo-2-fluoroaniline is in the field of medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic effects. For instance, studies have shown that derivatives of 4-Bromo-2-fluoroaniline exhibit anticancer, anti-inflammatory, and antimicrobial properties. The fluorine atom, in particular, has been identified as a key moiety that enhances biological activity by influencing metabolic stability and binding affinity to biological targets.
The pharmacological potential of 4-Bromo-2-fluoroaniline has been explored through several preclinical studies. Researchers have synthesized analogs of this compound and evaluated their efficacy in vitro and in vivo. Some notable findings include the identification of derivatives that demonstrate significant activity against certain cancer cell lines, suggesting their potential as lead compounds for further development into new anticancer therapies. Additionally, the anti-inflammatory properties of these derivatives have been attributed to their ability to modulate inflammatory pathways at the molecular level.
The synthesis of 4-Bromo-2-fluoroaniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of aniline derivatives followed by selective functionalization at specific positions on the benzene ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In conclusion, 4-Bromo-2-fluoroaniline (CAS No. 367-24-8) is a versatile intermediate with significant applications in pharmaceutical research. Its unique structural features make it a valuable building block for synthesizing biologically active molecules with potential therapeutic effects. The ongoing research into its derivatives continues to uncover new possibilities in drug discovery and development, highlighting its importance in modern medicinal chemistry.
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